molecular formula C18H22N2O3S B300034 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine

1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B300034
M. Wt: 346.4 g/mol
InChI Key: XEYPZTXTFIEEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by increasing the release of dopamine and serotonin, two neurotransmitters that play a crucial role in regulating mood, motivation, and reward. 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine has also been shown to inhibit the reuptake of monoamines, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine has been shown to produce a range of biochemical and physiological effects in laboratory animals and humans. These effects include increased locomotor activity, hyperthermia, hypertension, and tachycardia. 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine has also been shown to produce subjective effects similar to those of amphetamines, including euphoria, increased sociability, and decreased appetite.

Advantages and Limitations for Lab Experiments

1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it suitable for use in various analytical techniques. 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine also exhibits a range of pharmacological activities, which makes it a useful tool for investigating the mechanisms of action of various drugs and neurotransmitters.
However, 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine also has several limitations for lab experiments. It has been shown to produce toxic effects in laboratory animals at high doses, which may limit its use in certain studies. 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine also exhibits a high degree of inter-individual variability in its pharmacological effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine analogs with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine use, particularly on the central nervous system. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine and its potential therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine can be synthesized by the reaction of benzyl chloride with piperazine in the presence of sodium hydroxide. The resulting benzylpiperazine is then sulfonated with sulfuric acid to produce 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine. This method has been widely used to synthesize 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine in the laboratory.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of pharmacological activities, including dopamine and serotonin receptor agonism, inhibition of monoamine reuptake, and inhibition of voltage-gated calcium channels. 1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine has also been investigated for its potential use as a therapeutic agent for various neurological and psychiatric disorders, including depression, anxiety, and addiction.

properties

Product Name

1-(Benzylsulfonyl)-4-(4-methoxyphenyl)piperazine

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

1-benzylsulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C18H22N2O3S/c1-23-18-9-7-17(8-10-18)19-11-13-20(14-12-19)24(21,22)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3

InChI Key

XEYPZTXTFIEEAG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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